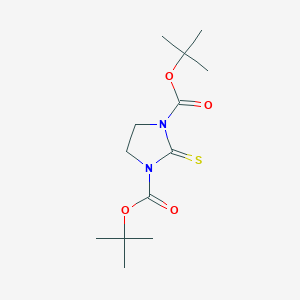

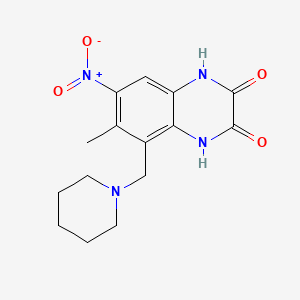

(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone, also known as 2-chloro-N-(4-aminomethyl-1-piperidinyl)methanone, is an organic compound with a wide range of applications in the field of science and research. It is a colorless crystalline solid that is soluble in water and organic solvents. This compound is used in the synthesis of various organic compounds and is also used as an intermediate in the production of pharmaceuticals. In addition, it is a versatile starting material for the synthesis of various biologically active compounds.

Applications De Recherche Scientifique

4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various biologically active compounds, such as inhibitors of protein kinases, proteases, and phosphatases. It is also used in the synthesis of various organic compounds, such as polymers, polyesters, and polyamides. In addition, it is used as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

Target of Action

The primary target of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.

Biochemical Pathways

The inhibition of Chk1 can affect several biochemical pathways. Most notably, it can disrupt the cell cycle, preventing cells from properly repairing DNA damage and leading to cell death .

Pharmacokinetics

Like many small molecules, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone’s action would likely include the induction of cell cycle arrest and apoptosis, particularly in cells with DNA damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone. Specific details about how these factors affect this compound are currently unknown .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of various organic compounds and is also used as an intermediate in the production of pharmaceuticals. In addition, it is a versatile starting material for the synthesis of various biologically active compounds.

However, there are some limitations to using this compound in laboratory experiments. It is not very stable and can decompose upon prolonged exposure to air. In addition, it is not very soluble in water and organic solvents, which can make it difficult to use in certain experiments.

Orientations Futures

There are a number of potential future directions for research involving 4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone. One area of research is the development of new methods for the synthesis of this compound. Another potential research area is to explore the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential applications of this compound in the production of pharmaceuticals. Finally, further research could be done to explore the potential of using this compound as a starting material for the synthesis of various organic compounds.

Méthodes De Synthèse

The synthesis of 4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone can be achieved through several methods. One method involves the reaction of 2-chloropyridine with 4-aminopiperidine in the presence of a strong base such as sodium hydroxide. The reaction produces the desired compound in good yield. Another method involves the reaction of 2-chloropyridine and 4-aminopiperidine in the presence of an acid such as sulfuric acid. The reaction of these two compounds produces the desired compound in good yield.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone involves the reaction of 2-chloropyridine-3-carboxaldehyde with piperidine followed by reductive amination with formaldehyde and ammonium chloride.", "Starting Materials": [ "2-chloropyridine-3-carboxaldehyde", "piperidine", "formaldehyde", "ammonium chloride" ], "Reaction": [ "Step 1: React 2-chloropyridine-3-carboxaldehyde with piperidine in the presence of a base such as potassium carbonate to form (2-chloropyridin-3-yl)piperidine-1-carbaldehyde.", "Step 2: Reductive amination of (2-chloropyridin-3-yl)piperidine-1-carbaldehyde with formaldehyde and ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride to form (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone." ] } | |

Numéro CAS |

187543-73-3 |

Nom du produit |

(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone |

Formule moléculaire |

C12H16ClN3O |

Poids moléculaire |

253.73 g/mol |

Nom IUPAC |

[4-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone |

InChI |

InChI=1S/C12H16ClN3O/c13-11-10(2-1-5-15-11)12(17)16-6-3-9(8-14)4-7-16/h1-2,5,9H,3-4,6-8,14H2 |

Clé InChI |

ITBIZTOIIVSTEU-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl |

SMILES canonique |

C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B3433238.png)

![1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one](/img/structure/B3433242.png)

![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B3433248.png)

![N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide](/img/structure/B3433267.png)